4-(Azetidin-1-yl)-3-fluoropiperidine
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Overview
Description
4-(Azetidin-1-yl)-3-fluoropiperidine is a heterocyclic compound that contains both azetidine and piperidine rings The presence of these rings makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like acetonitrile, heated to around 60°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-3-fluoropiperidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-(Azetidin-1-yl)-3-fluoropiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it might act as an inhibitor of a particular enzyme, thereby modulating a biological pathway.
Comparison with Similar Compounds
Similar Compounds
N-substituted-3-chloro-2-azetidinone derivatives: These compounds also contain an azetidine ring and have been studied for their anticonvulsant activity.
Azetidine carboxylic acids: These are important scaffolds for biologically active heterocyclic compounds and peptides.
Uniqueness
4-(Azetidin-1-yl)-3-fluoropiperidine is unique due to the presence of both azetidine and fluoropiperidine rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(azetidin-1-yl)-3-fluoropiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2/c9-7-6-10-3-2-8(7)11-4-1-5-11/h7-8,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRFTJTUNIUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNCC2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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